Chemical properties of Fmoc-alpha-methyl-DL-methionine for peptide synthesis
Chemical properties of Fmoc-alpha-methyl-DL-methionine for peptide synthesis
An In-Depth Technical Guide to the Chemical Properties and Application of Fmoc-α-methyl-DL-methionine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-α-methyl-DL-methionine is a non-canonical amino acid derivative that offers significant advantages in the design of therapeutic peptides and peptidomimetics. The introduction of a methyl group at the α-carbon sterically shields the peptide backbone, which can confer remarkable resistance to enzymatic degradation by proteases.[1][2] This modification also introduces conformational constraints, reducing the peptide's flexibility, which can lead to a more defined three-dimensional structure and potentially higher binding affinity and selectivity for its biological target.[2]
However, the very features that make this building block attractive also present significant challenges during solid-phase peptide synthesis (SPPS). The primary hurdles include the steric hindrance of the α-methyl group, which impedes coupling reactions, and the inherent susceptibility of the methionine side chain to oxidation.[3][4] Furthermore, as a DL-racemic mixture, its incorporation results in the formation of diastereomeric peptides, a factor that must be managed during purification and characterization.[5]
This guide, intended for experienced researchers, provides a comprehensive overview of the chemical properties of Fmoc-α-methyl-DL-methionine and detailed, field-proven strategies to overcome the challenges associated with its use in Fmoc-based SPPS.
Chemical Properties of Fmoc-α-methyl-DL-methionine
A thorough understanding of the chemical properties of this building block is fundamental to its successful application.
Structure and Stereochemistry
Fmoc-α-methyl-DL-methionine possesses three key structural features that dictate its reactivity:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group on the α-amino group, which is stable to the acidic conditions used for final cleavage but is readily removed by secondary amines like piperidine.[6]
-
The α-Methyl Group: This group replaces the α-hydrogen, creating a quaternary, sterically hindered carbon center. This is the primary reason for the challenges encountered during coupling reactions.[4]
-
The Thioether Side Chain: The sulfur atom in the methionine side chain is nucleophilic and prone to oxidation, which can occur during both synthesis and the final cleavage step.[3][7]
The "DL" designation indicates that this product is a racemic mixture of both the D- and L-enantiomers. The incorporation of this mixture into a peptide chain will result in the synthesis of two diastereomers at the position of insertion, which will likely have different retention times during reverse-phase HPLC.[5]
Caption: Chemical Structure of Fmoc-α-methyl-DL-methionine.
Synthesis and Characterization
The synthesis of α,α-disubstituted amino acids is challenging due to the steric hindrance around the quaternary carbon.[8] While several methods exist, they often involve multiple steps and specialized reagents. For the end-user in peptide synthesis, Fmoc-α-methyl-DL-methionine is typically purchased from a commercial supplier.
Expected Characterization Data:
-
¹H NMR: Expected signals would include the characteristic aromatic protons of the Fmoc group, the methyl protons of the α-methyl group (singlet), the methyl protons of the thioether (singlet), and the methylene protons of the side chain.
-
¹³C NMR: The spectrum would show signals for the carbonyl carbon, the quaternary α-carbon, the carbons of the Fmoc group, and the carbons of the methionine side chain.[9]
-
Mass Spectrometry: The expected monoisotopic mass for C₂₁H₂₃NO₄S is approximately 385.14 g/mol .
Application in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of Fmoc-α-methyl-DL-methionine requires a strategic approach that directly addresses its inherent challenges.
Core Challenges
-
Steric Hindrance in Coupling Reactions: The α-methyl group significantly hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling reagents like DCC or DIC are often insufficient to drive the reaction to completion, leading to low yields and deletion sequences.[10]
-
Oxidation of the Methionine Side Chain: The thioether is susceptible to oxidation to methionine sulfoxide, particularly during the final acidic cleavage step.[3][7] This results in a modified peptide that can be difficult to separate from the desired product.
-
Management of Diastereomeric Peptides: The use of a DL-racemic mixture will produce two diastereomeric peptides. These will need to be separated by preparative HPLC if a single stereoisomer is required for the final application.[5]
Recommended Protocols for Incorporation
The standard Fmoc-SPPS cycle of deprotection and coupling must be optimized to accommodate this sterically hindered amino acid.
Caption: Workflow for incorporating Fmoc-α-methyl-DL-methionine in SPPS.
The removal of the Fmoc group is generally not affected by the α-methyl group and can be achieved using standard conditions.
Protocol:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal.
-
Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.[5]
The success of incorporating Fmoc-α-methyl-DL-methionine hinges on the choice of coupling reagent and reaction conditions. More potent activating agents are required to overcome the steric hindrance.[10]
Recommended Protocol (using HATU):
-
In a separate vessel, dissolve Fmoc-α-methyl-DL-methionine (3-5 equivalents relative to the resin loading) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents) in DMF.[1][10]
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.[1]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for an extended period, typically 1-2 hours. For particularly difficult couplings, this can be extended or a second coupling (double coupling) can be performed.[10]
-
After the coupling is complete, thoroughly wash the resin with DMF.
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity for Hindered Couplings | Notes |
| HATU/HCTU | Uronium/Aminium Salt | Very High | Highly effective for sterically hindered residues; HATU is generally considered slightly more reactive but also more expensive than HCTU.[1][6] |
| PyBOP/PyAOP | Phosphonium Salt | High | Effective alternatives to uronium salts; PyAOP is generally more reactive than PyBOP. |
| COMU | Uronium Salt | Very High | A newer generation reagent with reactivity comparable to HATU, but with a better safety profile as it is not based on potentially explosive benzotriazoles.[11] |
| DIC/HOBt | Carbodiimide | Low to Moderate | Generally insufficient for efficient coupling of α,α-disubstituted amino acids; may lead to significant amounts of deletion peptides.[10] |
Cleavage and Final Deprotection
The final cleavage from the resin and removal of side-chain protecting groups must be performed with a "cleavage cocktail" containing scavengers to prevent the oxidation of the methionine side chain.[3][7]
Recommended Protocol:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Prepare a fresh cleavage cocktail appropriate for methionine-containing peptides (see Table 2).
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Table 2: Recommended Cleavage Cocktails for Methionine-Containing Peptides
| Reagent Name | Composition (v/v or w/v) | Application Notes | Reference(s) |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Met, Cys, and Trp. | [4][12] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent methionine oxidation and can reduce any methionine sulfoxide that may have formed. | [4][7] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | A simpler, less odorous cocktail, but may not be sufficient to completely prevent methionine oxidation in all cases. | [13] |
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues.
Table 3: Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser test after coupling) | - Insufficient reactivity of the coupling reagent.- Steric hindrance from the α-methyl group.- Peptide aggregation on the resin. | - Switch to a more potent coupling reagent like HATU or COMU.[10]- Perform a double coupling.[10]- Increase the coupling time.[10]- Use a solvent with better solvating properties, such as NMP.[10] |
| Methionine Oxidation (+16 Da mass shift observed in MS) | - Oxidation during the final TFA cleavage.- Prolonged exposure to air during synthesis. | - Use a cleavage cocktail specifically designed to prevent oxidation, such as Reagent H.[4][7]- Add scavengers like EDT, DMS, or ammonium iodide to the cleavage cocktail.[1][7]- Minimize the duration of the cleavage step.[14] |
| Peptide Aggregation (Resin clumping, slow draining, poor coupling/deprotection) | - Formation of secondary structures (e.g., β-sheets) by the growing peptide chain, especially with hydrophobic sequences. | - Wash the resin with a solution containing chaotropic salts (e.g., NaClO₄) before coupling.[5]- Perform the synthesis at an elevated temperature (microwave synthesis can be very effective).[10]- Use a more polar solvent mixture. |
| Diastereomer Separation Issues (Broad or overlapping peaks in HPLC) | - The D- and L-isomers introduced by the racemic mixture may have very similar retention times. | - Optimize the HPLC gradient to improve separation.- Consider using a different stationary phase or mobile phase modifier. |
References
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. (URL: [Link])
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC. (URL: [Link])
-
The specific features of methionine biosynthesis and metabolism in plants - PMC. (URL: [Link])
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (URL: [Link])
-
Cleavage Cocktails; Reagent B - Peptides. (URL: [Link])
-
Commonly Used Coupling Reagents in Peptide Synthesis. (URL: [Link])
-
Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC. (URL: [Link])
-
The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S. (URL: [Link])
-
.alpha.-Methyl amino acids. Resolution and amino protection | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed. (URL: [Link])
-
Cleavage Cocktail Selection - CDN. (URL: [Link])
-
Schematic overview of Fmoc solid-phase peptide synthesis (SPPS),... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Conformational Preferences of α-Substituted Proline Analogues - PMC - NIH. (URL: [Link])
- CN105296557A - Synthesis method of D, L-alpha-methionine calcium - Google P
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Fmoc-alpha-methyl-DL-methionine - 1 g - Anaspec. (URL: [Link])
-
Methionine - Wikipedia. (URL: [Link])
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH. (URL: [Link])
-
A cleavage cocktail for methionine-containing peptides - PubMed - NIH. (URL: [Link])
-
SPPS: peptide failure to elongate? - ResearchGate. (URL: [Link])
-
Solution characterization of [methyl-13C]methionine HIV-1 reverse transcriptase by NMR spectroscopy - PMC. (URL: [Link])
- CN117720446A - Green methionine synthesis method - Google P
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. (URL: [Link])
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis | Biotage. (URL: [Link])
-
DL-Methionine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
1H NMR spectra of the diagnostic region of Fmoc‐MetO, with protons... - ResearchGate. (URL: [Link])
-
(SPPS) Loading rate decreased on Fmoc quantification? - ResearchGate. (URL: [Link])
-
Regulation of protein–protein interactions using stapled peptide | ROC - Dove Medical Press. (URL: [Link])
-
DL-Fmoc-Methionine - Chemical Details - EPA. (URL: [Link])
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